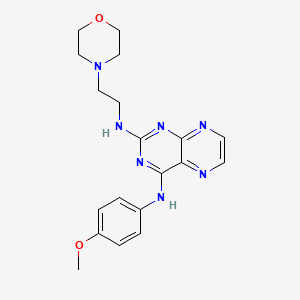
N4-(4-methoxyphenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N4-(4-methoxyphenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine, also known as PDD-00017273, is a novel small molecule that has shown promising potential in scientific research. This compound belongs to the class of pteridine derivatives and has been synthesized using a unique method.
Scientific Research Applications
Synthesis and Biological Activity
- A study by Gorle et al. (2016) focused on synthesizing a series of pyrimidine derivatives linked with morpholinophenyl groups, evaluating their larvicidal activity against third instar larvae. These compounds, including variations similar to the requested chemical structure, exhibited significant activity, suggesting potential in pest control applications (Gorle et al., 2016).
Material Science and Chemistry
- Research by Wu et al. (2019) on triphenylamine-based derivatives with dimethylamino substituents, including N, N'-bis(4-dimethylaminophenyl)- N, N'-bis(4-methoxyphenyl)-1,4-phenylenediamine, explored their optical and electrochromic behaviors. These materials showed potential for application in optoelectronic devices due to their high coloration efficiency and electrochemical stability (Wu et al., 2019).
Medicinal Chemistry and Pharmacology
- Synthesis and characterization studies on platinum and ruthenium complexes incorporating morpholine and other amines, including efforts by Da et al. (2004), have contributed to understanding their cytotoxic properties against cancer cell lines. These studies provide insight into the application of morpholine derivatives, related to the chemical , in developing potential anticancer agents (Da et al., 2004).
Drug Synthesis
- Jin et al. (2005) reported on the synthesis of Gefitinib, a notable anticancer drug, starting from a precursor that shares a resemblance to the requested compound, showcasing the significance of such chemical structures in the synthesis of therapeutically relevant molecules (Jin et al., 2005).
properties
IUPAC Name |
4-N-(4-methoxyphenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-27-15-4-2-14(3-5-15)23-18-16-17(21-7-6-20-16)24-19(25-18)22-8-9-26-10-12-28-13-11-26/h2-7H,8-13H2,1H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPPILRJMYSFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(4-methoxyphenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

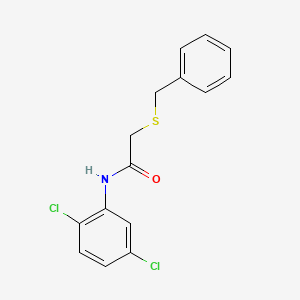
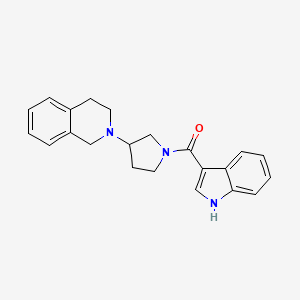
![4-methyl-3-[(2-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2645198.png)
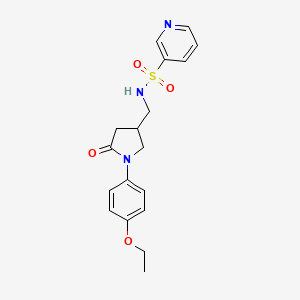

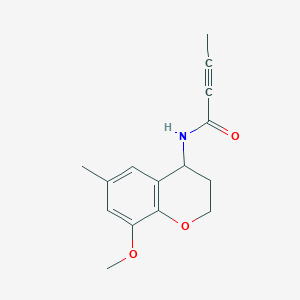
![(4-(Tert-butyl)phenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2645205.png)
![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2645206.png)

![4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2645209.png)
![N-cyclohexyl-2-[2-(1H-indol-3-yl)acetyl]-1-hydrazinecarbothioamide](/img/structure/B2645211.png)
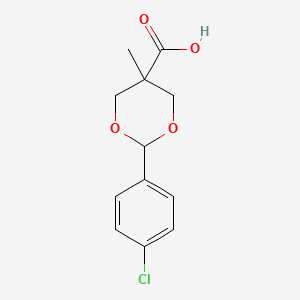
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2645214.png)
![1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2645215.png)